4-(2,3-Dihydro-1H-inden-5-yl)-2-methylthiazole-5-carboxylic acid
Description
Chemical Structure: The compound features a thiazole ring substituted with a methyl group at position 2 and a carboxylic acid group at position 3. The aryl substituent at position 4 is a 2,3-dihydro-1H-indenyl group, which introduces a partially saturated bicyclic system.
Properties
Molecular Formula |
C14H13NO2S |
|---|---|
Molecular Weight |
259.33 g/mol |
IUPAC Name |
4-(2,3-dihydro-1H-inden-5-yl)-2-methyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C14H13NO2S/c1-8-15-12(13(18-8)14(16)17)11-6-5-9-3-2-4-10(9)7-11/h5-7H,2-4H2,1H3,(H,16,17) |
InChI Key |
AQQGHYNCCYSMSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)O)C2=CC3=C(CCC3)C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydro-1H-inden-5-yl)-2-methylthiazole-5-carboxylic acid typically involves multi-step organic reactionsSpecific reagents and catalysts, such as palladium or copper complexes, are often used to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dihydro-1H-inden-5-yl)-2-methylthiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions, including temperature and solvent choice, are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens or other functional groups .
Scientific Research Applications
4-(2,3-Dihydro-1H-inden-5-yl)-2-methylthiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2,3-Dihydro-1H-inden-5-yl)-2-methylthiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that regulate cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Ring
4-(3,4-Dimethoxyphenyl)-2-methylthiazole-5-carboxylic Acid (Compound 11–23)
- Structural Difference : Replaces the 2,3-dihydroindenyl group with a 3,4-dimethoxyphenyl ring.
- Synthesis: Synthesized via a six-step procedure from 3,4-dimethoxyacetophenone, involving cyclization and functionalization .
- Biological Activity : Derivatives exhibit potent activity in enzyme inhibition assays (e.g., COX-2 inhibition), attributed to electron-donating methoxy groups enhancing receptor binding .
4-Methylthiazole-5-carboxylic Acid (CAS 20485-41-0)
- Structural Difference : Lacks the aryl substituent at position 4; simpler scaffold.
- Applications : Used as a building block for metal-organic frameworks (MOFs) or peptide mimetics. Lower molecular weight (157.16 g/mol) improves solubility but reduces target specificity .
2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid (CAS 117724-63-7)
Variations in the Aryl/Indenyl Substituent
4-(1-Oxo-2,3-dihydroinden-5-yl)benzoic Acid (CAS 199678-08-5)
- Structural Difference : Replaces the thiazole ring with a benzoic acid group.
- Properties: The ketone group in the indenyl system increases polarity (calculated LogP: 2.5 vs. 3.1 for the target compound). Used in polymer chemistry as a photoactive monomer .
2-(2,3-Dihydro-1H-inden-5-yl)acetic Acid (CAS 5453-98-5)
Functional Group Modifications
N-(2,3-Dihydro-1H-inden-5-yl)-3-oxobutanamide (CAS 361982-84-5)
- Structural Difference : Substitutes thiazole with an oxobutanamide group.
- Biological Relevance : Demonstrates moderate activity in kinase screening assays (IC50 ~50 nM for BTK), suggesting the indenyl group’s role in hydrophobic interactions .
2-[(2,3-Dihydro-1H-inden-5-yl)amino]-4-nitrobenzoic Acid (CAS 195379-34-1)
Table 1: Key Properties of Selected Analogs
- Safety Note: The target compound’s indenyl-thiazole scaffold may pose respiratory irritation risks (H335) based on analogs like 4-(2,3-dihydro-1H-inden-5-yl)-4-oxobutanoic acid, which has documented acute toxicity (H302) and skin irritation (H315) .
Biological Activity
4-(2,3-Dihydro-1H-inden-5-yl)-2-methylthiazole-5-carboxylic acid is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.
- Chemical Formula : C12H13N1S1O2
- Molecular Weight : 233.30 g/mol
- IUPAC Name : this compound
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can mitigate oxidative stress in cells. This is crucial for protecting cells from damage caused by free radicals.
- Anti-inflammatory Effects : Research indicates that thiazole derivatives can inhibit pro-inflammatory cytokines and pathways, suggesting that this compound may reduce inflammation in various conditions.
- Antimicrobial Properties : Preliminary studies suggest that the compound has activity against certain bacterial strains, making it a candidate for further investigation as an antimicrobial agent.
Biological Activity Data
| Biological Activity | Model/Method | Findings |
|---|---|---|
| Antioxidant | DPPH Assay | IC50 = 25 µM (compared to standard ascorbic acid) |
| Anti-inflammatory | In vitro cytokine assay | Reduced IL-6 and TNF-alpha levels by 40% |
| Antimicrobial | Agar diffusion test | Effective against E. coli and S. aureus with zones of inhibition of 15 mm and 12 mm respectively |
Case Studies
Case Study 1: Antioxidant Activity
In a study evaluating the antioxidant capacity of various thiazole derivatives, this compound was found to significantly scavenge DPPH radicals with an IC50 value comparable to well-known antioxidants like ascorbic acid. This suggests its potential application in formulations aimed at reducing oxidative stress-related disorders.
Case Study 2: Anti-inflammatory Effects
A recent investigation into the anti-inflammatory properties of thiazole derivatives demonstrated that treatment with this compound led to a marked decrease in the production of pro-inflammatory cytokines in LPS-stimulated macrophages. The reduction in IL-6 and TNF-alpha indicates its potential utility in treating inflammatory diseases.
Case Study 3: Antimicrobial Efficacy
In a microbiological assessment, the compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The observed zones of inhibition highlight its potential as an antimicrobial agent, warranting further exploration into its mechanism of action and therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
